An In-depth Technical Guide to Z-Cys(pmeobzl)-OH: Core Properties and Applications
An In-depth Technical Guide to Z-Cys(pmeobzl)-OH: Core Properties and Applications
This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-S-p-methoxybenzyl-L-cysteine, commonly abbreviated as Z-Cys(pmeobzl)-OH. Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the fundamental properties, strategic applications, and critical methodologies associated with this important amino acid derivative.
Introduction: Strategic Importance in Peptide Synthesis
Z-Cys(pmeobzl)-OH is a doubly protected cysteine derivative utilized primarily in solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl chemical strategy. The cysteine residue, with its reactive thiol side chain (-SH), is crucial for protein structure and function, often forming disulfide bridges that stabilize peptide and protein conformations[1][2]. Effective synthesis of cysteine-containing peptides necessitates robust protection of this thiol group to prevent unwanted side reactions, such as oxidation or alkylation[1][3].
The selection of Z-Cys(pmeobzl)-OH is dictated by its unique combination of protecting groups:
-
N-α-Benzyloxycarbonyl (Z or Cbz): A classic urethane-type protecting group for the amino terminus. It is stable to a range of conditions but is readily removed by catalytic hydrogenolysis or strong acids.
-
S-p-methoxybenzyl (pmeobzl, 4-MeOBzl, or Mob): A benzyl-type protecting group for the thiol side chain. The electron-donating methoxy group at the para position renders it more susceptible to acid-catalyzed cleavage compared to an unsubstituted benzyl group, making it a cornerstone of strong-acid final deprotection strategies[1][4].
This strategic combination allows for its incorporation into a peptide chain while ensuring the thiol remains inert until the final deprotection step.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Z-Cys(pmeobzl)-OH is essential for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | N-Carbobenzyloxy-S-(4-methoxybenzyl)-L-cysteine | [5] |
| Synonyms | Z-Cys(4-MeOBzl)-OH, Cbz-Cys(pMeOBzl)-OH, Z-Cys(Mob)-OH | [5][6] |
| CAS Number | 2544-31-2 | [5] |
| Molecular Formula | C₁₉H₂₁NO₅S | [5] |
| Molecular Weight | 375.3 g/mol | [5] |
| Appearance | White to off-white solid/powder | [7] |
| Solubility | Soluble in common polar aprotic solvents used in SPPS such as DMF, NMP, and DCM. Limited solubility in non-polar solvents. | [8] |
| Storage | Store in a cool, dry, well-sealed container, preferably under an inert atmosphere. It is sensitive to air and moisture over long periods. | [7][9] |
The p-methoxybenzyl (pmeobzl) Group: A Mechanistic Perspective
The pmeobzl group is classified as a semi-labile protecting group, primarily removed under strong acidic conditions. Its stability profile is central to its application in Boc-based SPPS.
Stability Profile & Orthogonality
The key to a successful multi-step synthesis is the use of orthogonal protecting groups, which can be removed selectively without affecting others[1][10]. The pmeobzl group is:
-
Stable to the moderately acidic conditions used for repetitive N-α-Boc group removal (e.g., 25-50% TFA in DCM). However, its stability is lower than that of the S-p-methylbenzyl (Meb) or S-benzyl (Bzl) groups, and it may not be suitable for the synthesis of very long peptides where cumulative exposure to TFA can lead to premature deprotection[4].
-
Stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF), although Z-protected amino acids are rarely used in standard Fmoc/tBu strategies.
-
Labile to very strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), which are used in the final cleavage and global deprotection step of Boc-SPPS[4][11].
This stability profile makes the Cys(pmeobzl) residue orthogonal to more acid-labile groups like Trityl (Trt) or Methoxytrityl (Mmt) and more acid-stable groups like Acetamidomethyl (Acm)[1][10].
Deprotection Mechanism
The cleavage of the p-methoxybenzyl group proceeds via an SN1-type mechanism. The strong acid protonates the ether oxygen of the methoxy group and the sulfur atom, weakening the C-S bond. The departure of the thiol creates a p-methoxybenzyl carbocation, which is significantly stabilized by resonance involving the electron-donating methoxy group. This stabilized carbocation is then trapped by nucleophilic "scavenger" molecules present in the cleavage cocktail to prevent it from re-alkylating other nucleophilic residues in the peptide, such as tryptophan or tyrosine.
Experimental Protocols & Methodologies
Coupling Protocol in Boc-SPPS
The incorporation of Z-Cys(pmeobzl)-OH requires careful consideration to mitigate the risk of racemization, a known issue with cysteine derivatives[12][13].
Objective: To couple Z-Cys(pmeobzl)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus
-
Z-Cys(pmeobzl)-OH (3 equivalents)
-
Coupling Reagent: HBTU (3 eq.) or DIPCDI (3 eq.)
-
Additive: HOBt (3 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 eq.) or 2,4,6-Collidine (6 eq.) for reduced racemization[14][15]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or DCM) for 30 minutes.
-
N-α-Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (5x) to remove residual acid.
-
Neutralization: Treat the resin with 10% DIEA in DMF (2x, 2 min each) and wash again with DMF (5x).
-
Amino Acid Activation & Coupling (Low Racemization Protocol):
-
In a separate vessel, dissolve Z-Cys(pmeobzl)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add DIPCDI (3 eq.) to the resin vessel.
-
Crucially, avoid a pre-activation step where the coupling reagents and base are mixed with the amino acid before addition to the resin, as this significantly increases racemization for cysteine[12][14].
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test (yellow beads) indicates complete coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (2x).
-
Drying: Dry the resin under vacuum for the next cycle.
Final Cleavage and Deprotection Protocol (HF Cleavage)
The removal of the pmeobzl group is most reliably achieved using anhydrous hydrogen fluoride (HF), the standard final cleavage reagent in Boc-SPPS. This procedure is extremely hazardous and must be performed in a specialized, dedicated apparatus by trained personnel[16][17].
Objective: To simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including Cys(pmeobzl).
Materials:
-
Dried peptide-resin
-
Scavenger mixture: Anisole, p-cresol, or thioanisole are critical to trap the generated p-methoxybenzyl carbocation. A common mixture is HF:anisole:dimethylsulfide:p-thiocresol (10:1:1:0.2 v/v)[11].
-
Anhydrous liquid Hydrogen Fluoride (HF)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether for precipitation
Step-by-Step Methodology:
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.
-
Scavenger Addition: Add the scavenger mixture to the vessel (e.g., 1 mL anisole, 1 mL dimethylsulfide, 0.2 mL p-thiocresol)[4].
-
Cooling: Cool the reaction vessel in a dry ice/methanol or dry ice/acetone bath for at least 5 minutes.
-
HF Distillation: Carefully distill the required volume of liquid HF (e.g., 10 mL) into the reaction vessel, maintaining the temperature between -5 °C and 0 °C[4][17].
-
Cleavage Reaction: Stir the mixture at 0-5 °C for 60-90 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours[11].
-
HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum according to the apparatus instructions.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Add the TFA solution dropwise into a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet several times with cold ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: The crude peptide is then typically purified using reverse-phase HPLC.
Conclusion and Future Outlook
Z-Cys(pmeobzl)-OH remains a valuable reagent for peptide chemists, particularly within the framework of Boc/Bzl synthesis strategies. Its well-defined acidic lability allows for the secure protection of the cysteine thiol throughout chain assembly, followed by efficient removal during the final global deprotection step. While challenges such as racemization during coupling persist, optimized protocols using carbodiimide reagents without pre-activation can reduce this side reaction to acceptable levels. As the field moves towards more complex and disulfide-rich peptide therapeutics, the principles of orthogonal protection embodied by reagents like Z-Cys(pmeobzl)-OH will continue to be of fundamental importance.
References
- Galande, A. K., & Mutz, J. A. (2006). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 10(5-6), 633-639.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Aapptec.
- Hossain, M. A., & Wade, J. D. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 98(2), 108-114.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Sodhi, Y., & Kumar, A. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(12), 2736-2744.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. (n.d.). Z-Cys(4-MeOBzl)-OH [2544-31-2]. Aapptec.
- Muttenthaler, M., et al. (2010). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Alewood, P. F., et al. (2019). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 24(1), 153.
- Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2010). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Science, 16(8), 433-441.
- de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9566-9633.
- Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Molecules, 27(23), 8475.
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
- Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634-1637.
- AAPPTec. (n.d.).
- Aapptec Peptides. (n.d.). Fmoc-Cys(pMeOBzl)-OH [141892-41-3]. Aapptec.
- BenchChem. (n.d.). A Comparative Guide to the Stability of Cysteine S-Protecting Groups.
- MySkinRecipes. (n.d.). Z-Cys(Z)-OH.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296.
- MedChemExpress. (n.d.). Fmoc-Cys(pMeOBzl)-OH.
- Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 697-705.
- MedChemExpress. (n.d.). H-Cys(pMeOBzl)-OH.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Yoshiya, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. European Journal of Organic Chemistry, 2013(28), 6331-6338.
- Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N- terminal cysteinyl segments used for native chemical ligation.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sigma-Aldrich. (2024).
- The Royal Society of Chemistry. (2008).
- Aapptec Peptides. (n.d.). Boc-Cys(pMeOBzl)-OH [18942-46-6]. Aapptec.
- SciSpace. (2021).
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout.
- University of South Florida. (2015).
- The Royal Society of Chemistry. (2018).
- National Institutes of Health. (n.d.). Conformational Analysis of Oxidized Peptide Fragments of the C-terminal Redox Center in Thioredoxin Reductases by NMR Spectroscopy.
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Z-Cys(Z)-OH [myskinrecipes.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
